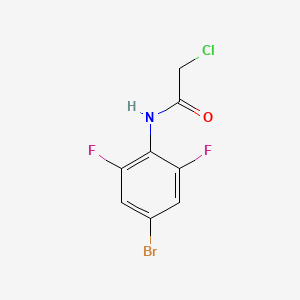

N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide

CAS No.: 646989-59-5

Cat. No.: VC4959224

Molecular Formula: C8H5BrClF2NO

Molecular Weight: 284.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 646989-59-5 |

|---|---|

| Molecular Formula | C8H5BrClF2NO |

| Molecular Weight | 284.48 |

| IUPAC Name | N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide |

| Standard InChI | InChI=1S/C8H5BrClF2NO/c9-4-1-5(11)8(6(12)2-4)13-7(14)3-10/h1-2H,3H2,(H,13,14) |

| Standard InChI Key | LXXLCCRGWVJBJI-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)NC(=O)CCl)F)Br |

Introduction

Chemical Identification and Structural Features

N-(4-Bromo-2,6-difluorophenyl)-2-chloroacetamide belongs to the acetamide family, distinguished by its substitution pattern on the phenyl ring and the chloroacetamide side chain. Key identifiers include:

Table 1: Chemical Identifiers and Properties

The compound’s structure features a para-bromo and ortho-difluoro substitution on the phenyl ring, which enhances its electronic and steric properties. The chloroacetamide group introduces reactivity at the α-carbon, enabling participation in nucleophilic substitution reactions. X-ray crystallography of analogous compounds reveals that such halogen substitutions stabilize the aromatic system through inductive effects, potentially influencing binding interactions in biological systems.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide typically involves a two-step process:

-

Preparation of 4-Bromo-2,6-difluoroaniline: Achieved via bromination of 2,6-difluoroaniline using bromine in acetic acid.

-

Amidation with 2-Chloroacetyl Chloride: The aniline derivative reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the target compound .

Reaction Scheme:

Optimization Parameters:

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

-

Catalyst: Triethylamine (1.2 equiv) to scavenge HCl byproducts.

Table 2: Typical Reaction Conditions

| Parameter | Value | Yield |

|---|---|---|

| Temperature | 0–5°C | 85% |

| Reaction Time | 4 hours | - |

| Solvent | Dichloromethane | - |

Physicochemical Properties

The compound’s physicochemical profile is critical for its handling and application:

Table 3: Physicochemical Characteristics

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Solubility | Low in water; soluble in DMSO, DMF | |

| Stability | Stable under inert atmosphere | |

| Lipophilicity (LogP) | Estimated 2.8 (high) |

The high lipophilicity, driven by halogen substituents, suggests favorable membrane permeability, a trait advantageous in drug design. Spectroscopic data (e.g., -NMR) for related compounds indicate characteristic peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 4.1 ppm (chloroacetamide CH2) .

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory tract irritation |

Handling Recommendations:

-

Use personal protective equipment (gloves, goggles).

-

Work in a fume hood to avoid inhalation.

Research Applications and Future Directions

Pharmaceutical Intermediate

The compound’s reactivity makes it a candidate for synthesizing:

-

Antibiotic Derivatives: Via substitution of the chlorine atom with amine groups.

-

Kinase Inhibitors: Leveraging halogen interactions in ATP-binding pockets.

Material Science

Halogenated aromatics are valuable in liquid crystal and polymer production, where electronic properties modulate material performance .

Future Research Priorities:

-

In Vivo Toxicity Studies: To establish safety profiles.

-

Structure-Activity Relationships: Systematic modification of halogen positions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume